4-Chloro-7-methylquinazoline

Übersicht

Beschreibung

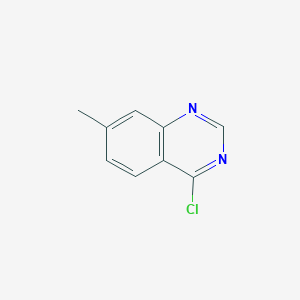

4-Chloro-7-methylquinazoline is an organic compound with the molecular formula C9H7ClN2. It is a derivative of quinazoline, featuring a chlorine atom at the fourth position and a methyl group at the seventh position of the quinazoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methylquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroaniline with formamide under acidic conditions to form the quinazoline ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS) at C4

The chlorine atom at position 4 undergoes substitution with various nucleophiles, particularly amines, under thermal or microwave-mediated conditions. This reactivity is central to synthesizing 4-aminoquinazoline derivatives.

Reaction Table: NAS with Amines

Key Observations:

-

Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes while improving yields ( ).

-

Steric hindrance (e.g., with 6-chloroindoline) leads to lower yields ( ).

-

Polar aprotic solvents (e.g., THF, DMF) are optimal for maintaining reaction kinetics ( ).

Coupling Reactions

While direct evidence for cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound is limited in the provided sources, analogous compounds (e.g., 4-chloro-7-iodoquinazolines) participate in such reactions. The chlorine atom may require specialized catalysts (e.g., palladium/copper systems) or elevated temperatures for activation.

Stability and Reactivity Considerations

-

Solubility : The compound is soluble in polar organic solvents (e.g., DMF, THF) but exhibits limited solubility in water, influencing reagent choices ( ).

-

Stability : Stable under standard conditions but degrades in strongly acidic/basic environments ().

Reaction Optimization Strategies

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer properties, particularly as a tyrosine kinase inhibitor.

Industry: Utilized in the development of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 4-Chloro-7-methylquinazoline involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This makes it a promising candidate for anticancer drug development .

Vergleich Mit ähnlichen Verbindungen

4-Chloroquinazoline: Lacks the methyl group at the seventh position.

7-Methylquinazoline: Lacks the chlorine atom at the fourth position.

4,7-Dichloroquinazoline: Contains an additional chlorine atom at the seventh position.

Uniqueness: 4-Chloro-7-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and potential as a pharmacologically active compound .

Biologische Aktivität

4-Chloro-7-methylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and signaling pathways. Notably, it inhibits heme polymerase, which is critical for the detoxification of toxic heme in Plasmodium species, the malaria-causing parasites. This inhibition leads to the accumulation of toxic heme within the parasites, ultimately resulting in their death.

Target Enzymes

- Heme Polymerase : Inhibition leads to increased toxicity in malaria parasites.

- Receptor Tyrosine Kinases (RTKs) : The compound has shown potential as an inhibitor of RTKs, which are implicated in various cancers .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-absorbed following oral administration, with widespread distribution in tissues. The compound undergoes hepatic metabolism, and its elimination occurs primarily through urine and feces.

Anticancer Properties

This compound and its derivatives have been investigated for their anticancer properties. Studies have demonstrated antiproliferative effects against various human cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HCT-116 (Colorectal) | 12 | Significant inhibition |

| MCF-7 (Breast) | >50 | No significant activity |

| T98G (Glioblastoma) | 10 | Active against T98G cells |

In a study involving synthesized compounds based on 4-chloroquinazolines, several derivatives exhibited over 75% inhibition of cell proliferation at a concentration of 50 µM against T98G cells .

Antimycobacterial Activity

Research has also highlighted the antimycobacterial activity of quinazoline derivatives against Mycobacterium tuberculosis:

| Compound | IC50 (µM) | Target |

|---|---|---|

| D01 | 11 | Mycobacterium bovis BCG |

| D02 | 27 | Mycobacterium tuberculosis H37Rv |

These findings suggest that modifications to the quinazoline structure can enhance activity against mycobacterial strains .

Case Studies

- Anticancer Activity : In a study assessing various quinazoline derivatives, several compounds were identified as potent inhibitors of cancer cell lines. The derivatives were evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells, demonstrating potential as novel anticancer agents .

- Antimycobacterial Evaluation : A series of quinazoline derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. The results indicated that certain modifications significantly improved their antimycobacterial activity, providing insights into structure-activity relationships .

Eigenschaften

IUPAC Name |

4-chloro-7-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHWJELTXIZAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620490 | |

| Record name | 4-Chloro-7-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90272-83-6 | |

| Record name | 4-Chloro-7-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.